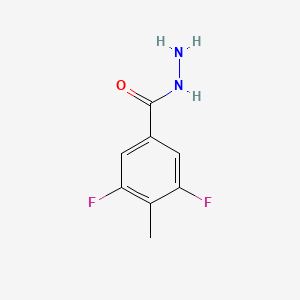
3,5-Difluoro-4-methylbenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-methylbenzohydrazide is a chemical compound belonging to the class of hydrazides It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-methylbenzohydrazide typically involves the reaction of 3,5-difluoro-4-methylbenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzohydrazides with different functional groups.
Scientific Research Applications
3,5-Difluoro-4-methylbenzohydrazide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-methylbenzohydrazide involves its interaction with biological molecules. The hydrazide group can form covalent bonds with various biomolecules, leading to inhibition of enzyme activity or disruption of cellular processes. The fluorine atoms enhance the compound’s stability and reactivity, making it a potent bioactive molecule .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluoro-2-hydroxybenzylidene-4-methylbenzohydrazide: Similar structure with an additional hydroxy group.
3,5-Difluoro-4-hydroxybenzylidene imidazolinone: Contains an imidazolinone ring instead of a hydrazide group.
Uniqueness
3,5-Difluoro-4-methylbenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C8H8F2N2O |
|---|---|
Molecular Weight |
186.16 g/mol |
IUPAC Name |
3,5-difluoro-4-methylbenzohydrazide |
InChI |
InChI=1S/C8H8F2N2O/c1-4-6(9)2-5(3-7(4)10)8(13)12-11/h2-3H,11H2,1H3,(H,12,13) |
InChI Key |
CCZNCPNBLULUTM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1F)C(=O)NN)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


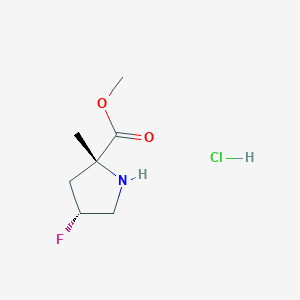

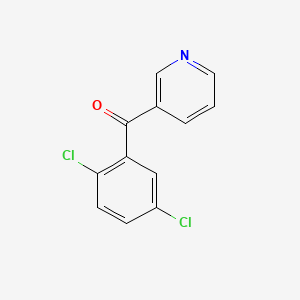
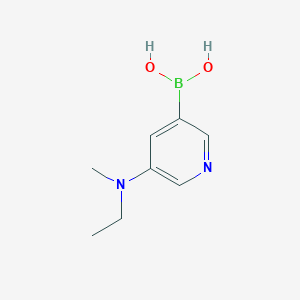
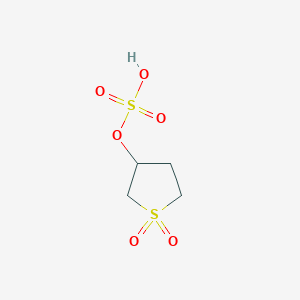
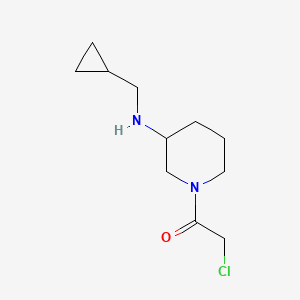

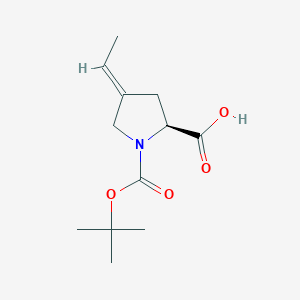
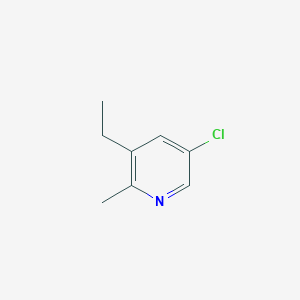
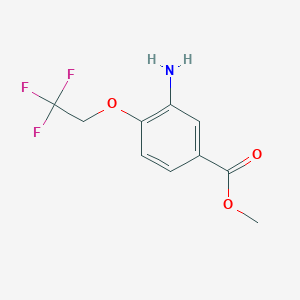

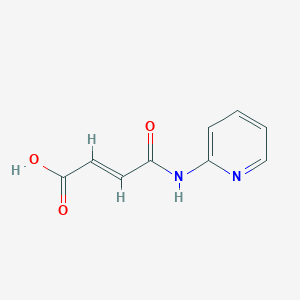
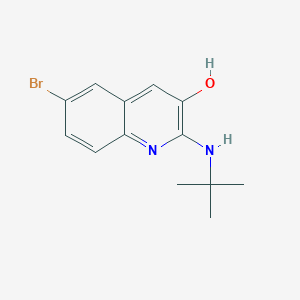
![(3AR,6aS)-2-benzyl-3a,6a-dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B12993889.png)
